Octanoic acid, but-3-yn-2-yl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Octanoic acid, but-3-yn-2-yl ester is an organic compound with the molecular formula C₁₂H₂₀O₂ and a molecular weight of 196.2860 g/mol . This ester is derived from octanoic acid and but-3-yn-2-ol, and it is known for its unique chemical structure that includes both an ester functional group and an alkyne group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of octanoic acid, but-3-yn-2-yl ester typically involves the esterification of octanoic acid with but-3-yn-2-ol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the ester product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous esterification processes using fixed-bed reactors. These reactors allow for efficient mixing and contact between the reactants and the catalyst, leading to higher yields and purity of the ester product .
Chemical Reactions Analysis
Types of Reactions
Octanoic acid, but-3-yn-2-yl ester can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed in the presence of an acid or base to yield octanoic acid and but-3-yn-2-ol.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the alkoxy group is replaced by another nucleophile.
Common Reagents and Conditions
Reduction: Hydrogenation reactions typically require hydrogen gas and a metal catalyst such as Pd/C.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium alkoxides or amines.
Major Products Formed
Scientific Research Applications
Octanoic acid, but-3-yn-2-yl ester has several applications in scientific research:
Mechanism of Action
The mechanism by which octanoic acid, but-3-yn-2-yl ester exerts its effects depends on the specific reaction or application. For example:
Comparison with Similar Compounds
Similar Compounds
Hexanoic acid, but-3-yn-2-yl ester: Similar structure but with a shorter carbon chain (C₁₀H₁₆O₂).
Octanoic acid, oct-3-en-2-yl ester: Contains an alkene group instead of an alkyne group (C₁₆H₃₀O₂).
Succinic acid, but-3-yn-2-yl 4-octyl ester: Contains a succinic acid moiety and a longer carbon chain (C₁₆H₂₆O₄).
Uniqueness
Octanoic acid, but-3-yn-2-yl ester is unique due to its combination of an ester functional group and an alkyne group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile compound in organic synthesis and various industrial applications .
Properties
CAS No. |
215544-17-5 |
---|---|
Molecular Formula |
C12H20O2 |
Molecular Weight |
196.29 g/mol |
IUPAC Name |
but-3-yn-2-yl octanoate |
InChI |
InChI=1S/C12H20O2/c1-4-6-7-8-9-10-12(13)14-11(3)5-2/h2,11H,4,6-10H2,1,3H3 |
InChI Key |
JGTVWNZUWKACIY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(=O)OC(C)C#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.